molecular formula C13H20BrNO3 B2915342 Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 928056-16-0

Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2915342
CAS No.: 928056-16-0
M. Wt: 318.211
InChI Key: WVPWFWLOIKDMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the azabicyclo[3.3.1]nonane family, characterized by a bicyclic framework with a nine-membered ring system. Key structural features include:

  • Bicyclo[3.3.1]nonane core: Provides rigidity and stereochemical complexity.
  • tert-Butyl carboxylate group at position 9: Enhances solubility and serves as a protective group for the amine .

Properties

IUPAC Name

tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-13(2,3)18-12(17)15-8-5-4-6-9(15)11(14)10(16)7-8/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPWFWLOIKDMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928056-16-0
Record name tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-3-oxo-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4, solvents such as ethanol or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents such as acetone or dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with the molecular formula C13H20BrNO3C_{13}H_{20}BrNO_3. It is a bicyclic compound containing a bromine atom, a ketone group, and a tert-butyl ester group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
  • Biology It has potential use in studying enzyme mechanisms and as a probe for biological systems.
  • Medicine It is investigated for its potential pharmacological properties and as a precursor for drug development.
  • Industry It is utilized in developing new materials and as an intermediate in producing specialty chemicals.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Reduction Reactions The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Oxidation Reactions The compound can be oxidized to introduce additional functional groups or modify existing ones.

Preparation Methods

Comparison with Similar Compounds

Structural Analogues

Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4)
  • Structural difference : Lacks the bromine atom at position 2.
  • Synthetic utility : The absence of bromine simplifies synthesis but limits its use in nucleophilic substitution reactions.
  • Physical properties : Molecular weight = 240.34 g/mol (vs. 316.22 g/mol for the brominated analogue) .
Tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (57b)
  • Structural difference : Replaces the 3-oxo group with a hydroxyl and introduces an oxygen atom in the ring (3-oxa).
  • Synthetic application: Used in the preparation of pyrazin-2-yloxy derivatives via Mitsunobu reactions (34% yield for compound 58a) .
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 941295-31-4)
  • Structural difference : Contains an additional nitrogen atom at position 3, forming a diazabicyclo system.
  • Biological relevance : Diazabicyclo derivatives are explored for nicotinic acetylcholine receptor modulation .
  • Molecular weight : 226.32 g/mol, significantly lower than the bromo-oxo analogue .

Functional Analogues

Tert-butyl 3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (13)
  • Structural difference : Substitutes the 2-bromo and 3-oxo groups with a pyrimido-oxazine substituent.
  • Biological activity : Tested as a GPR119 agonist for type 2 diabetes (52% yield) .
  • Synthetic complexity : Requires multi-step coupling reactions, contrasting with the straightforward bromination of the target compound .
Methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (7)
  • Structural difference : Incorporates a benzyl group and a methyl ester.
  • Synthetic route : Synthesized via Pd-C catalyzed hydrogenation (General Procedure B) .
  • Reactivity : The benzyl group enables further deprotection for amine functionalization, unlike the bromo-oxo analogue .

Key Research Findings

  • Reactivity : The 2-bromo substituent in the target compound facilitates nucleophilic substitution, making it valuable for synthesizing derivatives with aryl or amine groups .
  • Stability : Compounds with oxo or hydroxyl groups (e.g., 57b) require stringent storage (-20°C), whereas brominated derivatives may have better stability at room temperature .

Q & A

Basic: What are the recommended storage and handling protocols for Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate to ensure stability?

Methodological Answer:
Stability is maintained by storing the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light. Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust formation by working in a fume hood with proper ventilation. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of via licensed chemical waste facilities .

Basic: How can researchers optimize the synthesis yield of this compound, particularly in the formation of the bicyclo[3.3.1]nonane scaffold?

Methodological Answer:
Key steps include:

  • Stepwise reagent addition : Paraformaldehyde is added in two portions during reflux to control exothermicity and reduce side reactions.
  • Catalytic conditions : Acetic acid (5 mol%) enhances imine formation in the Mannich-type cyclization.
  • Solvent selection : Methanol is preferred for its polarity, which stabilizes intermediates.
  • Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Typical yields range from 60–75% under optimized reflux conditions (5–6 hours) .

Advanced: What strategies enable selective functionalization of the bromo group at position 2 without compromising the ketone at position 3?

Methodological Answer:

  • Protecting the ketone : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield the ketone during nucleophilic substitution (e.g., Suzuki coupling).
  • Reaction conditions : Employ Pd(PPh₃)₄ catalyst in THF/water at 60°C for cross-coupling reactions.
  • Competing reactivity : The electron-withdrawing ketone reduces bromine’s electrophilicity; thus, stronger bases (e.g., KOtBu) may be required for SN2 pathways.
  • Characterization : Post-reaction, confirm selectivity via ¹³C NMR (C=O at ~205 ppm) and ¹H NMR (absence of ketone hydrate peaks) .

Advanced: How can computational modeling predict the reactivity of the bicyclo[3.3.1]nonane scaffold under varying conditions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model transition states for bromine substitution or ketone reduction. Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Solvent effects : Implicit solvent models (e.g., COSMO-RS) simulate polarity impacts on reaction barriers.
  • Dynamics : MD simulations (AMBER/CHARMM) assess conformational flexibility, critical for sterically hindered reactions.
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Basic: Which analytical techniques are most effective for characterizing physical properties when literature data is limited?

Methodological Answer:

  • Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min.
  • Density : Gas pycnometry or buoyancy methods in inert solvents (e.g., hexane).
  • Solubility : Phase diagrams via UV-Vis spectroscopy in solvents of varying polarity.
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), IR (C=O stretch ~1700 cm⁻¹), and HRMS (ESI+ mode) .

Advanced: What are the ecological implications of improper disposal, and how can labs mitigate environmental risks?

Methodological Answer:

  • Toxicity assessment : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) for acute aquatic toxicity.
  • Biodegradation : Employ OECD 301F ready biodegradability tests.
  • Waste treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize brominated byproducts (e.g., HBr).
  • Documentation : Maintain SDS-compliant records for regulatory compliance (e.g., REACH, TSCA) .

Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentTypical ValueReference
Molecular WeightHRMS314.24 g/mol
Boiling PointEstimated (EPI Suite)~219°C (decomposes)
LogP (Partition Coefficient)HPLC (C18 column)2.31
Stability in AirTGA (N₂ vs. O₂ atmosphere)Stable under N₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.